N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, sulfonyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with glycine derivatives, followed by sulfonylation and subsequent alkylation with 2-phenylethylamine. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: Shares the 3,4-dimethoxyphenyl group but differs in other structural aspects.
Pyrrolidine-based compounds: Similar in terms of their nitrogen-containing heterocyclic structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of methoxy, sulfonyl, and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-10-9-16(13-18(17)26-2)20-19(22)14-21(27(3,23)24)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIRHPDYPBPUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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